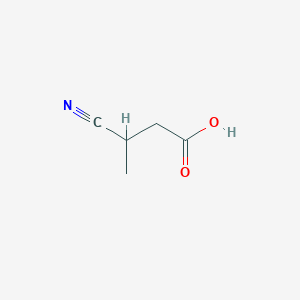
3-Cyanobutanoic acid
Übersicht
Beschreibung
3-Cyanobutanoic acid is an organic compound with the molecular formula C5H7NO2. It is a carboxylic acid with a nitrile group attached to the third carbon of the butanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Cyanobutanoic acid can be synthesized through the hydrolysis of nitriles. One common method involves the reaction of a halogenoalkane with cyanide ions to form a nitrile, which is then hydrolyzed to produce the carboxylic acid. For example: [ \text{CH}_3\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CN} + \text{Br}^- ] The nitrile is then hydrolyzed under acidic or alkaline conditions: [ \text{CH}_3\text{CH}_2\text{CN} + 2\text{H}_2\text{O} + \text{H}^+ \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + \text{NH}_4^+ ] [ \text{CH}_3\text{CH}_2\text{CN} + \text{H}_2\text{O} + \text{OH}^- \rightarrow \text{CH}_3\text{CH}_2\text{COO}^- + \text{NH}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles using either acid or base catalysis. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
3-Cyanobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-cyanobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
3-Butenoic acid: Similar in structure but lacks the nitrile group.
3-Cyano-3-methylpropanoic acid: Similar in structure but has a methyl group attached to the third carbon.
3-Cyanobutyric acid: Another nitrile-containing carboxylic acid with a slightly different carbon chain length.
Uniqueness: 3-Cyanobutanoic acid is unique due to its specific combination of a carboxylic acid and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
IUPAC Name |
3-cyanobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHAYYWRVLIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901025 | |
| Record name | NoName_74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




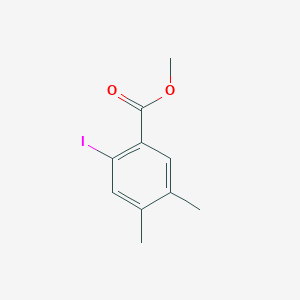
![Methyl 5-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B3211312.png)
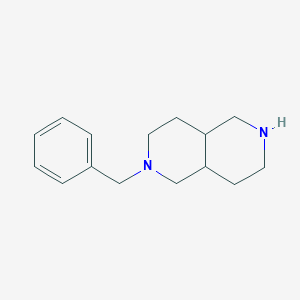
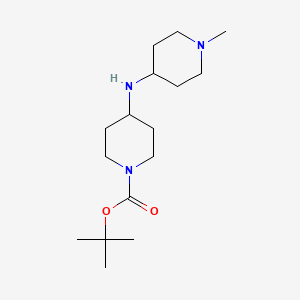
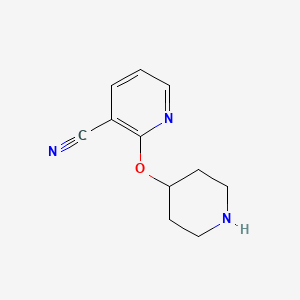

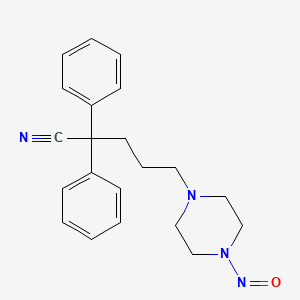
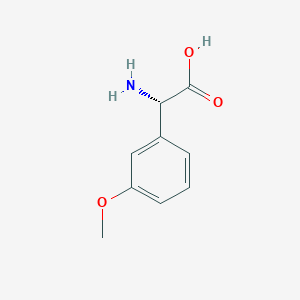
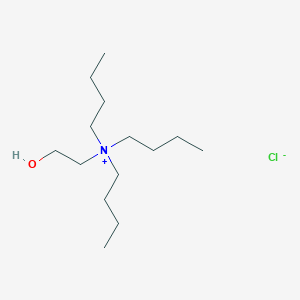
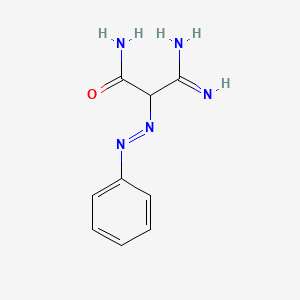
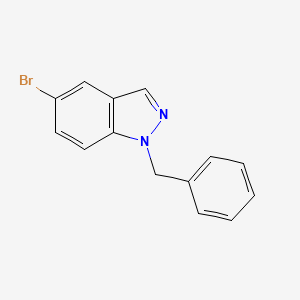
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3211372.png)
